molecular formula C18H22O2 B073918 (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one CAS No. 1225-03-2

(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one

Cat. No.: B073918
CAS No.: 1225-03-2
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-DFGXFYAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone is a weak estrogen compared to estradiol and estriol, but it plays a crucial role in the biosynthesis of these more potent estrogens. This compound is characterized by its unique structural configuration, which includes a hydroxyl group at the third position and a ketone group at the seventeenth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one typically involves the irradiation of corresponding 9alpha,10beta steroids with filtered ultraviolet light. This method is used to prepare 9beta,10alpha-5,7-diene steroids, which are intermediates in the synthesis of pharmacologically interesting compounds . The reaction conditions often include the use of an indium lamp for ultraviolet light irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar irradiation techniques. The availability of raw materials such as ergosterol, pregnenolone, and progesterone is crucial for the preparation of 9beta,10alpha-5,7-diene steroids .

Chemical Reactions Analysis

Types of Reactions: (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the steroid structure to achieve desired pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various estrone derivatives, which are used in further synthetic applications .

Scientific Research Applications

(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one has a wide range of scientific research applications:

Mechanism of Action

(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes . This mechanism is similar to that of other estrogens, but the specific structural configuration of this compound may influence its binding affinity and potency.

Comparison with Similar Compounds

    Estrone: A weak estrogen that serves as a precursor to estradiol and estriol.

    Estradiol: The most potent estrogen, with a higher binding affinity for estrogen receptors.

    Estriol: A weak estrogen primarily produced during pregnancy.

Uniqueness of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one: this compound is unique due to its specific structural configuration, which includes a beta-orientation at the ninth position. This configuration may influence its biological activity and interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

1225-03-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1

InChI Key

DNXHEGUUPJUMQT-DFGXFYAUSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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